

4-Butoxy-3-methoxybenzaldehyde: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: 4-Butoxy-3-methoxybenzaldehyde

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An In-depth Whitepaper on a Promising Vanillin Derivative

Abstract

Vanillin, a well-known aromatic compound, serves as a versatile scaffold in medicinal chemistry due to its favorable safety profile and reactive functional groups.[1][2][3] Its derivatives have garnered significant attention for their broad pharmacological activities, including anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[4] This technical guide focuses on a specific vanillin derivative, **4-Butoxy-3-methoxybenzaldehyde**, providing a detailed overview of its synthesis, physicochemical properties, and potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a foundation for further investigation and utilization of this compound.

Introduction to Vanillin and its Derivatives

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that is the primary component of vanilla bean extract.[5] Its structure, featuring hydroxyl, methoxy, and aldehyde functionalities, allows for diverse chemical modifications, leading to a vast library of derivatives with enhanced biological activities and improved pharmacokinetic profiles.[1][4] The modification of the phenolic hydroxyl group to form ether linkages is a common strategy to modulate the lipophilicity and, consequently, the biological activity of vanillin-based compounds.

4-Butoxy-3-methoxybenzaldehyde, also known as vanillin butyl ether, is an example of such a derivative, where the hydroxyl group is replaced by a butoxy group.

Physicochemical Properties of 4-Butoxy-3-methoxybenzaldehyde

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and pharmacokinetic studies. The key properties of **4-Butoxy-3-methoxybenzaldehyde** are summarized in the table below.

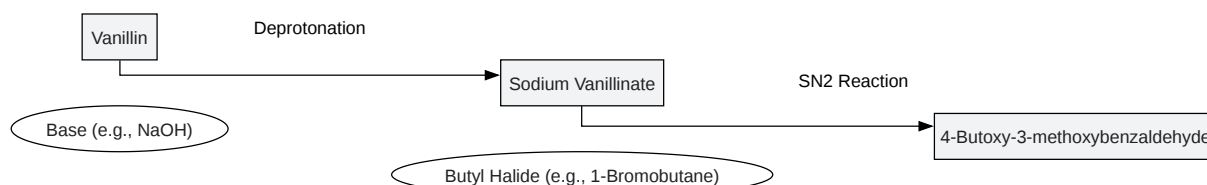
Property	Value	Source
IUPAC Name	4-butoxy-3-methoxybenzaldehyde	[6]
Synonyms	Vanillin butyl ether, 3-methoxy-4-butoxybenzaldehyde	[6]
CAS Number	51301-87-2	[6]
Molecular Formula	C ₁₂ H ₁₆ O ₃	[6]
Molecular Weight	208.25 g/mol	[6]
Appearance	Not specified in literature; likely a solid or liquid	-
Melting Point	Not specified in literature	-
Boiling Point	Not specified in literature	-
Solubility	Not specified in literature; expected to be soluble in organic solvents	-
SMILES	<chem>CCCCOC1=C(C=C(C=C1)C=O)OC</chem>	[6]
InChIKey	VDQRSBASPLRAOM-UHFFFAOYSA-N	[6]

Synthesis of 4-Butoxy-3-methoxybenzaldehyde

The synthesis of **4-Butoxy-3-methoxybenzaldehyde** is typically achieved through the Williamson ether synthesis, a well-established method for forming ethers. This involves the reaction of the sodium salt of vanillin (vanillinate) with an alkyl halide, in this case, a butyl halide.

General Synthesis Pathway

The synthesis can be visualized as a two-step process, starting from vanillin.



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Figure 1: General synthesis pathway for **4-Butoxy-3-methoxybenzaldehyde**.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of **4-Butoxy-3-methoxybenzaldehyde**.

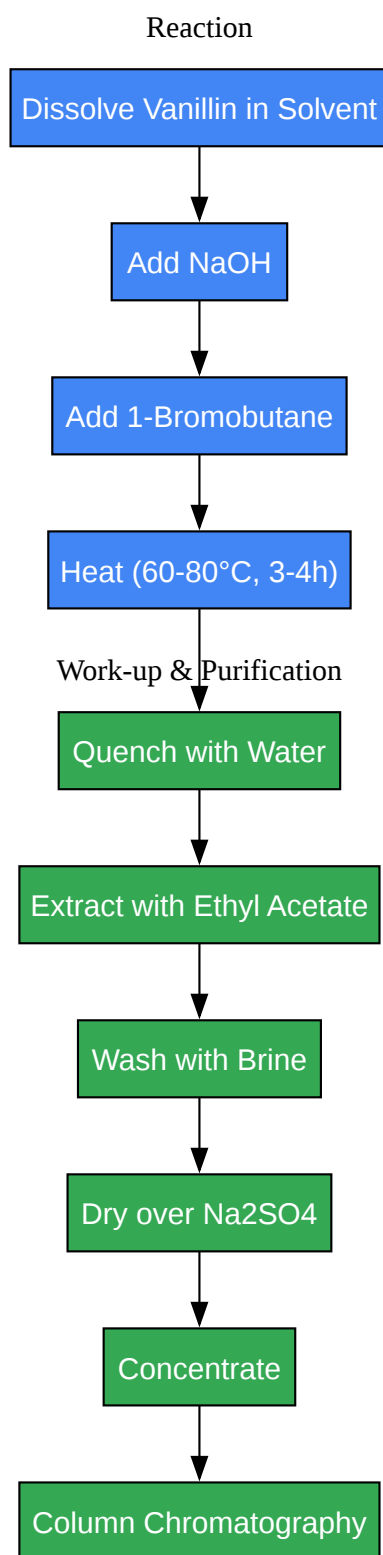
Materials:

- Vanillin
- Sodium hydroxide (NaOH)
- 1-Bromobutane
- Dimethylformamide (DMF) or Acetone (as solvent)

- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Deprotonation of Vanillin: In a round-bottom flask, dissolve vanillin in a suitable polar aprotic solvent such as DMF or acetone. Add one equivalent of a base, like sodium hydroxide, to the solution and stir at room temperature for 30 minutes to form the sodium vanillinate salt.
- Etherification: To the resulting solution, add a slight excess (1.1 to 1.5 equivalents) of 1-bromobutane.^[7] Heat the reaction mixture to a temperature of 60-80°C and maintain it for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).^[7]
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Final Product: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **4-Butoxy-3-methoxybenzaldehyde**.



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Figure 2: Experimental workflow for the synthesis of **4-Butoxy-3-methoxybenzaldehyde**.

Spectral Characterization

The structure of the synthesized **4-Butoxy-3-methoxybenzaldehyde** can be confirmed using various spectroscopic techniques. Below are the expected spectral data based on its structure and data from similar compounds.

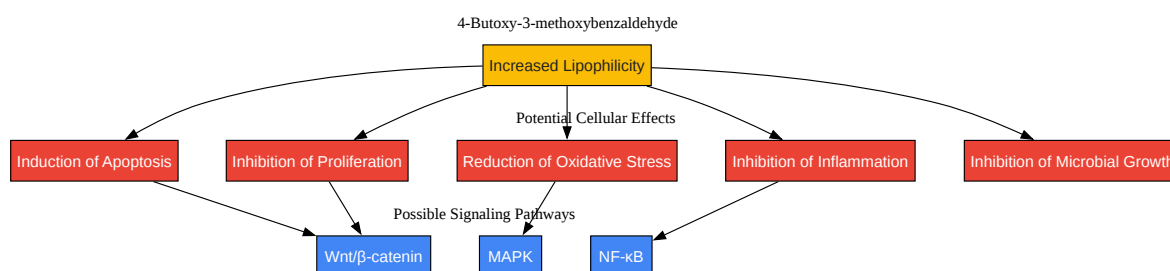
Technique	Expected Peaks/Signals
^1H NMR (CDCl_3)	δ ~9.8 (s, 1H, -CHO), ~7.4 (d, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.1 (t, 2H, -OCH ₂ -), ~3.9 (s, 3H, -OCH ₃), ~1.8 (m, 2H, -CH ₂ -), ~1.5 (m, 2H, -CH ₂ -), ~1.0 (t, 3H, -CH ₃) ppm.
^{13}C NMR (CDCl_3)	δ ~191 (C=O), ~154 (C-O), ~150 (C-O), ~130 (Ar-C), ~126 (Ar-C), ~112 (Ar-C), ~110 (Ar-C), ~69 (-OCH ₂ -), ~56 (-OCH ₃), ~31 (-CH ₂ -), ~19 (-CH ₂ -), ~14 (-CH ₃) ppm.
IR (KBr)	~2960-2870 cm^{-1} (C-H stretch, alkyl), ~2830-2730 cm^{-1} (C-H stretch, aldehyde), ~1685 cm^{-1} (C=O stretch, aldehyde), ~1590, 1510 cm^{-1} (C=C stretch, aromatic), ~1260 cm^{-1} (C-O stretch, ether) cm^{-1} .
Mass Spec (EI)	m/z 208 (M^+), fragments corresponding to the loss of butyl, butoxy, and formyl groups.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of **4-Butoxy-3-methoxybenzaldehyde** are limited in publicly available literature, the broader class of vanillin derivatives has shown significant potential in various therapeutic areas. The introduction of a butoxy group increases the lipophilicity of the vanillin scaffold, which may enhance its ability to cross cell membranes and interact with intracellular targets.

Potential areas for investigation include:

- **Anticancer Activity:** Vanillin and its derivatives have been reported to induce apoptosis and inhibit the proliferation of various cancer cell lines.[4] The potential mechanism could involve the modulation of key signaling pathways such as Wnt/ β -catenin.
- **Antioxidant and Anti-inflammatory Effects:** The phenolic nature of vanillin contributes to its antioxidant properties.[2] Ether derivatives may retain or even enhance this activity. Anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes like COX-2.[4]
- **Antimicrobial Activity:** Vanillin derivatives have demonstrated activity against a range of bacteria and fungi.[2][3] The increased lipophilicity of the butoxy derivative could improve its efficacy against microbial membranes.



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Figure 3: Potential biological activities and related signaling pathways for **4-Butoxy-3-methoxybenzaldehyde**.

Conclusion and Future Directions

4-Butoxy-3-methoxybenzaldehyde represents a promising, yet underexplored, derivative of vanillin. Its straightforward synthesis and modifiable structure make it an attractive candidate

for further investigation in drug discovery programs. Future research should focus on:

- **Comprehensive Biological Screening:** Evaluating its activity in a wide range of assays to identify its primary therapeutic potential.
- **Mechanism of Action Studies:** Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing related analogs to optimize potency and selectivity.
- **In vivo Efficacy and Safety Profiling:** Assessing its therapeutic effects and toxicological profile in relevant animal models.

This technical guide provides a foundational understanding of **4-Butoxy-3-methoxybenzaldehyde**, encouraging further exploration of its potential as a novel therapeutic agent.

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